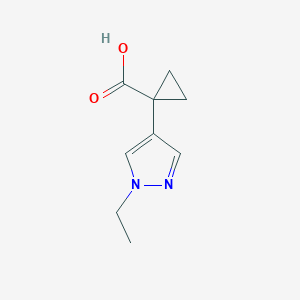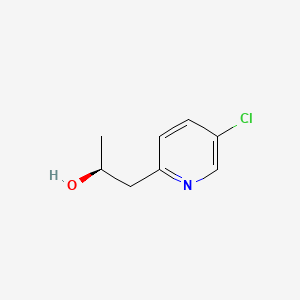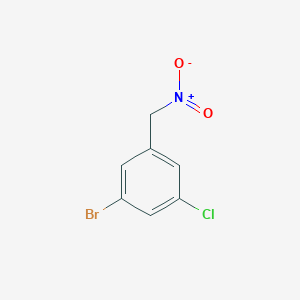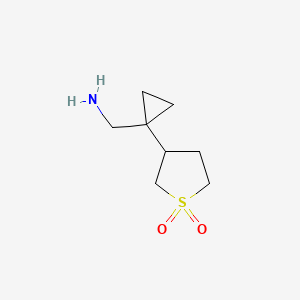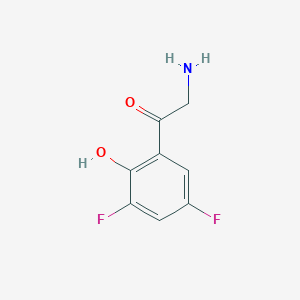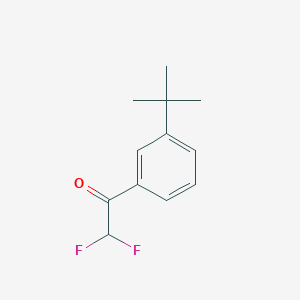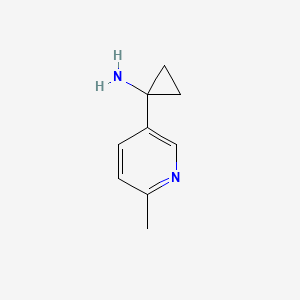
1-(6-Methylpyridin-3-YL)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methylpyridin-3-YL)cyclopropan-1-amine is a chemical compound with the molecular formula C₉H₁₂N₂ It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a methyl group at the 6th position
Métodos De Preparación
The synthesis of 1-(6-Methylpyridin-3-YL)cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with cyclopropylboronic acid in the presence of a palladium catalyst . This reaction typically requires an inert atmosphere and a base such as potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(6-Methylpyridin-3-YL)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(6-Methylpyridin-3-YL)cyclopropan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-Methylpyridin-3-YL)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(6-Methylpyridin-3-YL)cyclopropan-1-amine can be compared with other similar compounds, such as:
N-methyl-1-[(6-methylpyridin-3-yl)oxymethyl]cyclopropan-1-amine: This compound has an additional methoxy group, which can influence its reactivity and biological activity.
1-(6-chloropyridin-3-yl)cyclopropan-1-amine hydrochloride:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a cyclopropane and a pyridine ring, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H12N2 |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
1-(6-methylpyridin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H12N2/c1-7-2-3-8(6-11-7)9(10)4-5-9/h2-3,6H,4-5,10H2,1H3 |
Clave InChI |
ANTKVEMFBDWWCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C2(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


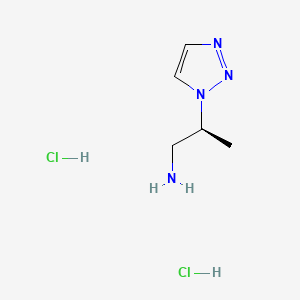
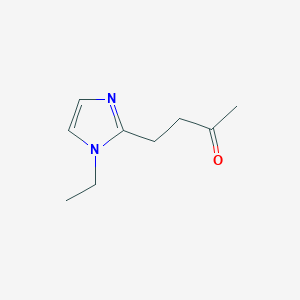

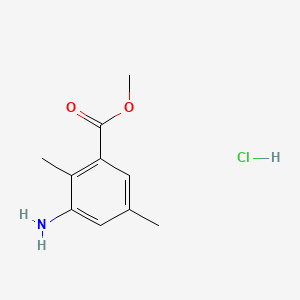
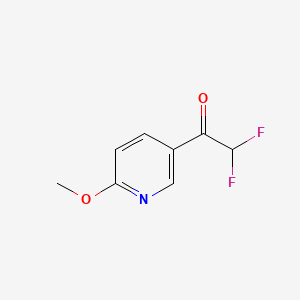
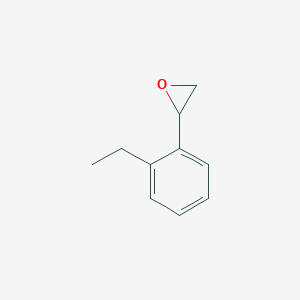
![rac-(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol](/img/structure/B13590540.png)
![3-(2-bromoethyl)Benzo[b]thiophene](/img/structure/B13590548.png)
